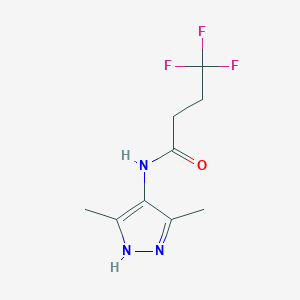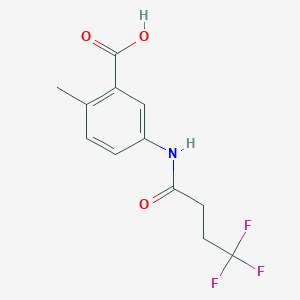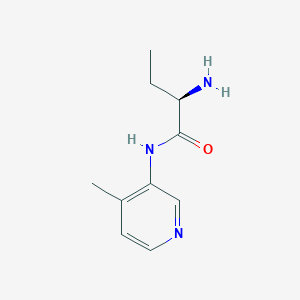![molecular formula C12H15N3S B7581649 N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
科学的研究の応用
MTEP has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. MTEP has also been investigated for its potential use in the treatment of addiction and pain. Additionally, MTEP has been used as a tool compound to study the role of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine in various physiological and pathological processes.
作用機序
MTEP selectively antagonizes the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor subtype, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine has been implicated in various neurological disorders, and the inhibition of this receptor has been shown to have neuroprotective effects. MTEP has been shown to block the binding of glutamate to the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor, thereby reducing the downstream signaling cascade.
Biochemical and Physiological Effects:
MTEP has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have analgesic effects in animal models of pain. Additionally, MTEP has been shown to improve cognitive function in animal models of cognitive impairment.
実験室実験の利点と制限
One of the main advantages of using MTEP in lab experiments is its selectivity for the N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine receptor subtype. This allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of using MTEP is that it may have off-target effects on other receptors or signaling pathways. Additionally, MTEP has a relatively short half-life, which may limit its efficacy in certain experimental paradigms.
将来の方向性
There are many potential future directions for research on MTEP. One area of investigation is the development of more potent and selective N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine antagonists. Additionally, the therapeutic potential of MTEP in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia should be further explored. Finally, the role of N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine in other physiological and pathological processes, such as addiction and pain, should be investigated using MTEP as a tool compound.
合成法
The synthesis of MTEP involves the reaction of 4-methyl-1,3-thiazol-5-amine with 2-(bromomethyl)pyridine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis of MTEP has been extensively described in the literature, and the compound is readily available for research purposes.
特性
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-10-12(16-9-15-10)8-13-7-5-11-4-2-3-6-14-11/h2-4,6,9,13H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKIDCZMCKROBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Propan-2-ylimidazo[4,5-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581566.png)
![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)

![4-(1-Propan-2-ylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B7581591.png)


![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![3-[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7581628.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)
![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
